molecular formula C12H14O3 B3037590 3-(Benzyloxy)cyclobutanecarboxylic acid CAS No. 4958-02-5

3-(Benzyloxy)cyclobutanecarboxylic acid

Cat. No. B3037590
M. Wt: 206.24 g/mol
InChI Key: YNNOFVDQHAHVFG-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

HBTU (2.06 g, 5.44 mmol) was added to a solution of diisopropyl ethylamine (1.03 mL, 5.93 mmol), o-phenylenediamine (0.54 g, 4.95 mmol), and 3-(benzyloxy)cyclobutanecarboxylic acid (1.02 g, 4.95 mmol) in DMF (20 mL) under argon atmosphere at 0° C. The mixture was stirred overnight with gradual warming to RT, then poured into water. The resulting suspension was filtered and the solid was air-dried to give N-(2-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide (1.17 g, 3.95 mmol, 80% yield) as an off-white solid.
Name
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C(O[N:9]1N=[N:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(C(C)C)CC)(C)C.C1(N)C=CC=CC=1N.[CH2:42]([O:49][CH:50]1[CH2:53][CH:52]([C:54](O)=[O:55])[CH2:51]1)[C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1>CN(C=O)C.O>[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH:16][C:54]([CH:52]1[CH2:53][CH:50]([O:49][CH2:42][C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH2:51]1)=[O:55] |f:0.1|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1.03 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.54 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC(C1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid was air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(=O)C1CC(C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.95 mmol
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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